molecular formula C11H12F3NO4S B6183147 4-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid CAS No. 2624142-23-8

4-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid

Cat. No.: B6183147
CAS No.: 2624142-23-8
M. Wt: 311.3
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Description

4-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of a methanesulfonyl group and trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid typically involves multiple steps, starting from simpler indole derivatives. One common synthetic route is the reaction of 2,3-dihydro-1H-indole with methanesulfonyl chloride in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions need to be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown biological activity in various assays. They can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives may exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for further research in drug discovery.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which 4-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The methanesulfonyl group and trifluoroacetic acid moiety can influence the compound's binding affinity and reactivity with biological targets. The specific pathways and targets would depend on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

  • 1-Methanesulfonyl-2,3-dihydro-1H-indole

  • 5-Methanesulfonyl-2,3-dihydro-1H-indole

  • Indole-3-carboxylic acid

Uniqueness: 4-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

2624142-23-8

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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